![molecular formula C16H39NO2 B3152749 Tetrabutylammonium hydroxide hydrate CAS No. 74296-38-1](/img/structure/B3152749.png)
Tetrabutylammonium hydroxide hydrate
Overview
Description
Tetrabutylammonium hydroxide hydrate is a strong alkali containing quaternary amine . It is available as a solution of 40% or 53.5-56.5% in water. It is widely employed as a titrant for weak acids .
Synthesis Analysis
Tetrabutylammonium hydroxide has been synthesized from tetrabutylammonium iodide . It is available as a 40% solution in water or a 53.5-56.5% solution in water .Molecular Structure Analysis
The linear formula for Tetrabutylammonium hydroxide hydrate is (CH3CH2CH2CH2)4N (OH) · 30H2O . Its molecular weight is 799.93 .Chemical Reactions Analysis
Tetrabutylammonium hydroxide is used as a phase-transfer catalyst in the synthesis of fullerenol, the polyhydroxylated fullerene . It is also used in the hydroxylation of fullereneScientific Research Applications
1. Catalysis in Hydration of Nitriles
Tetrabutylammonium hydroxide (TBAH) is used as a catalyst for the hydration of nitriles to amides, offering a transition metal-free process. This method is effective for various nitriles, including aromatic, aliphatic, and heteroaromatic types, with a wide range of functional groups, demonstrating the versatility of TBAH in organic synthesis (Veisi et al., 2015).
2. Electrochemical Applications
The electrical and electrochemical properties of solid TBAH have been studied, revealing insights into its behavior in various temperature conditions. This research is crucial for understanding the material's applications in electrochemistry, particularly in solid-state ionics (Prokopowicz & Opallo, 2001).
3. Impact on Carbon Dioxide Hydrates
TBAH exhibits a significant effect on the phase behavior of carbon dioxide hydrates. This is particularly relevant in the context of natural gas separation and gas storage, where TBAH can shift hydrate equilibrium towards favorable conditions (Foo et al., 2018).
4. Hydrolysis of Polypeptide Esters
TBAH is effective in hydrolyzing polypeptide esters to corresponding acids with minimal racemization, particularly for non-polar polypeptide esters. This specificity highlights its potential in peptide chemistry and pharmaceutical applications (Abdel-Magid et al., 1998).
5. Kinetic Behavior in Gas Hydrates
Research on TBAH has contributed significantly to the understanding of its kinetic hydrate inhibition performance, especially in mixed methane and carbon dioxide hydrate systems. This is crucial for controlling gas hydrate formation in applications like offshore petroleum pipelines (Khan et al., 2021).
6. Synthesis of Organic Compounds
TBAH is used as a catalyst in the synthesis of various organic compounds, such as the construction of 1,2,4-oxadiazole rings. Its efficiency and mild nature make it suitable for a range of substrates and large-scale synthesis (Otaka et al., 2014).
properties
IUPAC Name |
tetrabutylazanium;hydroxide;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H2/q+1;;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQQNNGLDZEOBJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.[OH-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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